3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions. For instance, the reaction can be carried out in ethanol in the presence of a catalytic amount of piperidine . The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . Additionally, it can interact with receptors and proteins involved in inflammatory and pain pathways, contributing to its analgesic and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Studied for its enzyme inhibitory activities.
Uniqueness
The uniqueness of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific structural features and the combination of pharmacological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for therapeutic applications.
Biological Activity
The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family known for its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The structure of the compound can be described as follows:
- Chemical Formula : C17H22N4O2S
- Key Functional Groups :
- Triazole ring
- Thiadiazole ring
- Piperidine moiety
- Methylsulfonyl group
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. For instance, compounds similar to the target compound have demonstrated significant activity against various cancer cell lines. The National Cancer Institute (NCI) evaluated several derivatives against 60 different tumor cell lines, revealing promising results in inhibiting cancer cell proliferation.
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Breast Cancer | MDA-MB-468 | 0.5 |
Lung Cancer | A549 | 0.8 |
Colon Cancer | HCT116 | 0.7 |
Melanoma | A375 | 0.6 |
These results suggest that modifications in the structure can enhance anticancer activity, particularly through the introduction of various substituents on the triazole and thiadiazole rings .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Research indicates that derivatives of triazolo-thiadiazoles possess activity against a range of bacterial and fungal pathogens. For example, studies have shown that certain analogs are effective against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The minimum inhibitory concentrations (MIC) for these pathogens were reported to be in the low µg/mL range, indicating potent antimicrobial efficacy .
The biological activity of triazolo-thiadiazoles is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes.
- Modulation of Receptor Activity : Some compounds act as modulators of chemokine receptors like CCR5, influencing immune responses and potentially offering therapeutic avenues in conditions like HIV/AIDS .
- Induction of Apoptosis : Studies suggest that certain triazolo-thiadiazoles can induce apoptosis in cancer cells by activating intrinsic pathways.
Case Study 1: Anticancer Efficacy
A study focused on a series of triazolo-thiadiazole derivatives demonstrated that specific substitutions at the piperidine and phenylpropyl positions significantly enhanced anticancer activity against breast cancer cell lines. The most active compound showed an IC50 value of 0.5 µM against MDA-MB-468 cells .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative was tested against a panel of bacterial strains and exhibited MIC values ranging from 16 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to improved antimicrobial profiles .
Properties
Molecular Formula |
C18H23N5O2S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(3-phenylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O2S2/c1-27(24,25)22-12-6-10-15(13-22)17-19-20-18-23(17)21-16(26-18)11-5-9-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3 |
InChI Key |
NFWONUUYIZKEIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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